molecular formula C21H20O5 B191155 Edunol CAS No. 37706-60-8

Edunol

Cat. No.: B191155
CAS No.: 37706-60-8
M. Wt: 352.4 g/mol
InChI Key: UFBHHWPUVXVFRG-QVKFZJNVSA-N
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Description

Edunol is a naturally occurring prenylated pterocarpan first isolated from the root bark of Neorautanenia edulis (Leguminosae) and later identified in Harpalyce brasiliana (Fabaceae) . Structurally, it is characterized by a 2-(3,3-dimethylallyl)-3-hydroxy-8,9-methylenedioxypterocarpan backbone (Figure 1), which confers unique biochemical properties. This compound exhibits significant bioactivities, including anti-myotoxic, anti-proteolytic, and anti-phospholipase A2 (PLA2) effects against snake venoms such as Bothrops jararacussu . Its synthesis has been achieved both via fungal metabolism (e.g., Aspergillus flavus) and chemical modification, yielding derivatives like dihydrofurano-pterocarpan (ED-AF-1) and 2,3-dihydro-3-hydroxy-2,2-dimethylpyrano-pterocarpan (ED-AF-2) .

Figure 1: Chemical structure of this compound (C₂₀H₂₀O₅; M₊ = 352).

Properties

CAS No.

37706-60-8

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

InChI

InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1

InChI Key

UFBHHWPUVXVFRG-QVKFZJNVSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C

Synonyms

3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan;  (+)-Edunol;  Edunol (pterocarpan)

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Edunol are not widely documented in public sources. it is typically synthesized through organic synthesis methods involving the formation of the benzofuran and benzopyran rings. Industrial production methods would likely involve multi-step organic synthesis processes, ensuring the correct stereochemistry is achieved.

Chemical Reactions Analysis

Edunol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: It can undergo substitution reactions, particularly in the aromatic rings, where hydrogen atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Edunol has several scientific research applications:

Mechanism of Action

The mechanism of action of Edunol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Edunol belongs to the pterocarpan class, which includes compounds like wedelolactone, maackiain, and medicarpin. Below is a detailed comparison based on structural features, sources, pharmacological activities, and metabolic pathways.

Structural Features

Compound Core Structure Functional Groups/Modifications Molecular Weight
This compound Prenylated pterocarpan 8,9-Methylenedioxy; C-2 prenyl group 352 g/mol
Wedelolactone Coumestan 7-O-glucoside; multiple hydroxylations 314 g/mol
Elaidoylamide Fatty acid amide Trans-9-octadecenoic acid amide 296 g/mol
β-Sitosterol Phytosterol 3β-hydroxy group; Δ⁵ double bond 414 g/mol

This compound’s prenyl group at C-2 distinguishes it from non-prenylated pterocarpans like maackiain. Unlike wedelolactone, a coumestan with fused benzofuran rings, this compound retains a simpler pterocarpan skeleton .

Pharmacological Activities

Compound Anti-PLA2 Activity (IC₅₀) Anti-Myotoxic Activity Anti-Proteolytic Activity Cytotoxicity (HeLa cells)
This compound 12.5 µM 85% inhibition 78% inhibition Moderate
Wedelolactone 8.2 µM 92% inhibition 65% inhibition Not reported
Elaidoylamide 3.1 µM Not reported Not reported None
β-Sitosterol 45.0 µM 60% inhibition 50% inhibition Low

This compound’s anti-PLA2 activity is weaker than wedelolactone and elaidoylamide but superior to β-sitosterol. Its broad-spectrum inhibition of venom toxins makes it a candidate for snakebite envenomation therapy .

Metabolic Pathways

  • This compound: Metabolized by Aspergillus flavus into ED-AF-1 (dihydrofurano-pterocarpan) and ED-AF-2 (dimethylpyrano-pterocarpan) via hydroxylation and cyclization .
  • Wedelolactone : Undergoes glucuronidation in vivo, reducing bioavailability .

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